molecular formula C10H8N2O3 B174524 6-Methoxy-3-nitroquinoline CAS No. 159454-73-6

6-Methoxy-3-nitroquinoline

Cat. No. B174524
M. Wt: 204.18 g/mol
InChI Key: LMMZXVJDJDOXEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-3-nitroquinoline is a chemical compound . It is a type of quinoline, which is a heterocyclic aromatic compound with versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of 6-Methoxy-3-nitroquinoline involves heating the enamine in a mixture of acetic acid sulfolane. The yield could be improved by heating p-anisidine hydrochloride and the enamine in acetic acid in the presence of a catalytic amount of 3,5-dimethylthiophenol.


Molecular Structure Analysis

The molecular structure of 6-Methoxy-3-nitroquinoline has been characterized using FT-IR, FT-Raman, and UV-Vis spectroscopy techniques . The optimized molecular structure and harmonic vibrational frequencies of the molecule were calculated using DFT/B3LYP method with a LANL2DZ basis set .


Chemical Reactions Analysis

Quinoline and its derivatives have been synthesized using various protocols, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Physical And Chemical Properties Analysis

The molecular weight of 6-Methoxy-3-nitroquinoline is 204.18 g/mol . Its molecular formula is C10H8N2O3 .

Scientific Research Applications

Synthesis and Chemical Properties

6-Methoxy-3-nitroquinoline has been utilized in various synthesis processes, showcasing its versatility as a chemical compound. Mosher, Yanko, and Whitmore (2003) describe the synthesis of various quinoline derivatives, including 6-methoxy-8-nitroquinoline, indicating its relevance in annulation and cyclization reactions (Mosher, Yanko, & Whitmore, 2003). Similarly, Zhao, Lei, and Guo (2017) synthesized 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline, demonstrating its potential for large-scale applications due to simple operations and high yield (Zhao, Lei, & Guo, 2017).

Structural Analysis and Properties

The molecular and crystal structure of 6-methoxy-8-nitro-5(1H)-quinolone, a closely related compound, was analyzed by Sax, Desiderato, and Dakin (1969), highlighting the significance of 6-methoxy-3-nitroquinoline derivatives in understanding complex molecular structures (Sax, Desiderato, & Dakin, 1969).

Potential for Antimalarial Drug Development

In the realm of medicinal chemistry, 6-methoxy-3-nitroquinoline derivatives have been explored for their potential in antimalarial drug development. O'Neill, Storr, and Park (1998) investigated several synthesis approaches for 5-fluoro-6-methoxy-8-nitroquinoline, a key intermediate in the synthesis of the antimalarial drug 5-fluoroprimaquine (O'Neill, Storr, & Park, 1998).

Applications in Heterocyclic Chemistry

Dyablo et al. (2015) reported the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, a new representative of quinoline proton sponges, highlighting the compound's role in the development of new heterocyclic compounds (Dyablo et al., 2015).

Safety And Hazards

According to the safety data sheet, 6-Methoxy-3-nitroquinoline should not be released into the environment . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment should be used as required .

properties

IUPAC Name

6-methoxy-3-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-9-2-3-10-7(5-9)4-8(6-11-10)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMZXVJDJDOXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364020
Record name 6-methoxy-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-3-nitroquinoline

CAS RN

159454-73-6
Record name 6-methoxy-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Hydroxy-6-methoxyquinoline is not, a known compound, and the common methods for synthesizing quinolines are not readily applicable to 3-hydroxy substituents. p-Anisidine hydrochloride was treated with sodium nitromalonaldehyde to give the enamine 13. Heating the enamine 13 in a mixture of acetic acid sulfolane gave 3-nitro-6-methoxyquinoline 14 (30%). The yield of 14 could be improved to 48%, by heating p-anisidine hydrochloride and the enamine 13 in acetic acid in the presence of a catalylic amount of 3,5dimethylthiophenol. Reduction of 14 using stannous chloride gave 3-amino-6methoxyquinoline 15 (86%). Standard diazotization conditions and hydrolysis gave the phenol 16 (95%). Treatment of 16 with t-butyldimethylsilyl chloride/imidazole/in dimethylformamide gave 17 (91%) (FIG. 6).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
enamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name

Synthesis routes and methods II

Procedure details

p-Anisidine hydrochloride (35.0 g, 219.4 mmol) was weighed into a dry 300 mL three-necked round-bottomed flask, equipped with a magnetic stirring bar, a pressure-equalizing addition funnel, a solid addition funnel and a thermometer. Glacial acetic acid (150 mL) was added to the solid, with vigorous stirring to maintain a homogeneous suspension. To this suspension was added sodium nitromalonaldehyde monohydrate (12.0 g, 76.4 mmol) and the mixture stirred for 1.0 h at 25° C. A short-path distillation head was placed on the flask and approximately 120 mL of acetic acid/water removed under reduced pressure at 40° C. To the residue (imine 13) was added glacial acetic acid (40 mL) and sulfolane (75 mL). The resulting solution was flushed with argon to :remove air and the flask immersed in an oil bath preheated to 195° C. The mixture was vigorously stirred while acetic acid was removed by distillation. When the temperature reached 184°-185° C. the mixture was stirred for a further 15 min at 185° C. and then poured (while still at ca. 180° C.) onto crushed ice (750 g). The resulting solution was allowed to stand in a refrigerator (overnight) until precipitation was complete. The dark brown solid precipitate was filtered and transferred to a round-bottomed flask (500 mL) containing 2M hydrochloric acid (250 mL). The mixture was heated at reflux for 50-60 min and the boiling; solution filtered through a preheated Buchner funnel to remove an insoluble brown gum. The hot filtrate was cooled to ca. 4° C. and extracted with chloroform (4×50 mL). The combined extracts were dried (MgSO4) and the chloroform removed on a rotatory evaporator to give the crude 3-nitro-6-methoxyquinoline 14 (9.3 g, brown solid).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-3-nitroquinoline
Reactant of Route 2
6-Methoxy-3-nitroquinoline
Reactant of Route 3
6-Methoxy-3-nitroquinoline
Reactant of Route 4
6-Methoxy-3-nitroquinoline
Reactant of Route 5
Reactant of Route 5
6-Methoxy-3-nitroquinoline
Reactant of Route 6
6-Methoxy-3-nitroquinoline

Citations

For This Compound
11
Citations
GC Enoua, G Lahm, G Uray… - Journal of Heterocyclic …, 2014 - Wiley Online Library
The sodium p‐toluenesulfinate mediated reaction of potassium cyanide with 4‐chlorocarbostyrils 8, 16, 18, and 23 gave in all cases the highly fluorescent and stable 6‐methoxy‐2‐…
Number of citations: 7 onlinelibrary.wiley.com
M Draskovits, D Catorci, L Wimmer, S Rehman… - Monatshefte für Chemie …, 2022 - Springer
A series of substituted imidazoquinolines, a structurally related chemotype to pyrazoloquinolinones, a well-known class of GABA A ligands, was prepared via two synthetic procedures …
Number of citations: 2 link.springer.com
M Draskovits - 2016 - scholar.archive.org
… A round bottom flask was charged with 4-chloro-6-methoxy-3-nitroquinoline (0.8 g, 3.3 mmol, 1 … 4-Azido-6-methoxy-3-nitroquinoline (0.84 g, 3.4 mmol) was dissolved in MeOH and after …
Number of citations: 1 scholar.archive.org
S Yu, Y Zhang, J Yang, H Xu, S Lan, B Zhao… - European Journal of …, 2023 - Elsevier
… Subsequently, the key intermediate 7-bromo-4-chloro-6-methoxy-3-nitroquinoline (40) was obtained from 39 via nucleophilic substitution using phosphorus oxychloride as the solvent …
Number of citations: 0 www.sciencedirect.com
World Health Organization - 1961 - apps.who.int
The campaign against malaria disease which at the end of the Civil War of 1913-1921 was spread over large areas of the young Soviet State called for great eff Ort 5 and special attenti …
Number of citations: 2 apps.who.int
NJ MRUK - 1970 - search.proquest.com
… benzylated 2-hydroxy-6-methoxy-3-nitroquinoline … The benzylation of 2-hydroxy-6-methoxy-3-nitroquinoline" to give predominant O-alkylation is also explainable on steric grounds. …
Number of citations: 2 search.proquest.com
G Lahm - 2011 - diglib.tugraz.at
… obtained first 2,4-dichloro-6-methoxy-3nitroquinoline (15) because a selective mono-chlorination was not possible. 2,4-Dichloro-6-methoxy-3-nitroquinoline (15) was prepared from 4-…
Number of citations: 0 diglib.tugraz.at
RW Upson - 1941 - search.proquest.com
One of the most important synthetic antimalarial compounds is use today is plasmoquin, a derivative of 6-methoxy-8-aminoquinoline.[Chemical formula omitted.] Other similar …
Number of citations: 0 search.proquest.com
KM Mislow - 1947 - thesis.library.caltech.edu
I wish to express my sincere appreciation to the mern-bers of the staff'who as sisted me with the work described in l'his Thesis. I am especially grateful to Professor Linus Pauling ane Dr. …
Number of citations: 2 thesis.library.caltech.edu
JS PANEK - 1984 - search.proquest.com
The investigation and development of a general pyridine annulation based on the inverse electron demand Diels-Alder reaction of 1, 2, 4-trazines (electron-deficient heterocyclic …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.